Structural Differentiation: 7-Hydroxy Fatty-Acid Modification Distinguishes Glidobactin E from Glidobactin A and D
Glidobactin E is defined by a (2E,4E,7R)-7-hydroxy-dodeca-2,4-dienamide fatty-acid chain, as established by the original isolation and structure-elucidation study of the minor glidobactin components [1]. This places one additional oxygen atom on the fatty-acid scaffold relative to Glidobactin A (which carries the unmodified 2,4-dodecadienamide chain; C₂₇H₄₄N₄O₆ vs. C₂₇H₄₄N₄O₇) and differs in hydroxylation position from the isomeric Glidobactin D (10-hydroxy substitution), both of which share the identical molecular formula C₂₇H₄₄N₄O₇ but exhibit distinct IUPAC names and SMILES representations [2][3]. The fatty-acid moiety is known to be the principal site of activity modulation in the glidobactin class, with chemical modification at this locus producing large changes in antitumor and antifungal potency [4].
| Evidence Dimension | Molecular formula and fatty-acid hydroxylation |
|---|---|
| Target Compound Data | C₂₇H₄₄N₄O₇ (MW 536.66); (2E,4E,7R)-7-hydroxy-dodeca-2,4-dienamide side chain |
| Comparator Or Baseline | Glidobactin A: C₂₇H₄₄N₄O₆ (MW 520.66); unmodified (2E,4E)-dodeca-2,4-dienamide chain. Glidobactin D: C₂₇H₄₄N₄O₇ (MW 536.66); 10-hydroxy substitution isomer. |
| Quantified Difference | One extra oxygen atom (Δ MW = +16 Da vs. Glidobactin A); positional isomerism vs. Glidobactin D (7-OH vs. 10-OH on dodecadienamide) |
| Conditions | Structure elucidation by NMR spectroscopy, mass spectrometry, and chemical degradation (J Antibiot 1988;41:1906-9) |
Why This Matters
For laboratories conducting glidobactin SAR studies, the hydroxylation position on the fatty-acid chain is predicted to alter hydrogen-bonding potential within the proteasome substrate channel and may influence subunit selectivity, making Glidobactin E a non-substitutable tool compound for mapping fatty-acid pharmacophore requirements.
- [1] Oka M, Ohkuma H, Kamei H, Konishi M, Oki T, Kawaguchi H. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin. J Antibiot (Tokyo). 1988 Dec;41(12):1906-9. doi: 10.7164/antibiotics.41.1906. PMID: 3145259. View Source
- [2] ChEBI (Chemical Entities of Biological Interest). Glidobactin D – CHEBI:224732; Glidobactin E – CHEBI:224733. EMBL-EBI. View Source
- [3] BioDeep Metabolite Database. Glidobactin E (BioDeep_00000254785); Glidobactin D (BioDeep_00000255337). SMILES and structural classification. View Source
- [4] Oka M, Nishiyama Y, Ohta S, Kamei H, Konishi M, Miyaki T, Oki T, Kawaguchi H. Chemical modification of the antitumor antibiotic glidobactin. J Antibiot (Tokyo). 1988 Dec;41(12):1812-22. doi: 10.7164/antibiotics.41.1812. PMID: 3145257. View Source
